molecular formula C20H34O2 B1251836 Stemodin CAS No. 41943-79-7

Stemodin

Cat. No.: B1251836
CAS No.: 41943-79-7
M. Wt: 306.5 g/mol
InChI Key: GGWGQPNTGAIJMS-IMDGIPCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemodin is a natural product found in Stemodia maritima with data available.

Scientific Research Applications

Antiviral and Cytotoxic Properties

Research has demonstrated that stemodin exhibits significant antiviral and cytotoxic activities. A study evaluated a series of this compound-derived analogues for their ability to inhibit lipid peroxidation and tumor cell proliferation. The findings indicated that certain derivatives showed notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and limited the growth of various human tumor cell lines, although some compounds induced proliferation instead . This duality in activity suggests that while this compound can be a potential therapeutic agent against certain cancers, careful consideration is necessary in its application.

Nanotechnology Applications

This compound's unique chemical properties have led to its incorporation into nanotechnology, particularly in the development of nanoparticles for biomedical applications. Polyphenol-containing nanoparticles, which can include this compound derivatives, have shown promise in drug delivery systems due to their antioxidative properties and ability to enhance bioavailability . These nanoparticles can be engineered for targeted therapy, improving the efficacy of drugs while minimizing side effects.

Case Studies and Research Findings

Several case studies have documented the applications of this compound in various fields:

  • Anticancer Activity : In a study involving HepG2 cells (a liver cancer cell line), this compound derivatives demonstrated cytotoxic effects with an IC50 value indicating effective concentration levels . This underscores the potential for developing this compound-based therapies for liver cancer.
  • Nanoparticle Development : Research into polyphenol-containing nanoparticles has shown that they can be utilized for disease treatment through enhanced drug delivery mechanisms. These nanoparticles leverage the properties of this compound to improve therapeutic outcomes in cancer treatment and other diseases .

Summary Table of Applications

Application Area Description Key Findings
Antiviral ActivityInhibition of viral replication in cultured cellsSignificant antiviral effects noted in specific analogues derived from this compound
Anticancer ActivityInduction of apoptosis in tumor cellsEffective against HepG2 cells with notable cytotoxicity at low concentrations
NanotechnologyDevelopment of drug delivery systems using this compound derivativesEnhanced bioavailability and targeted delivery capabilities demonstrated

Properties

CAS No.

41943-79-7

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(1R,2S,4S,7S,10S,12S,13S)-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecane-4,13-diol

InChI

InChI=1S/C20H34O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16-,18-,19-,20+/m0/s1

InChI Key

GGWGQPNTGAIJMS-IMDGIPCPSA-N

SMILES

CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C

Isomeric SMILES

C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(C[C@H](CC4(C)C)O)C)O

Canonical SMILES

CC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C

Synonyms

stemodin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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